3-Methoxy-1,2-thiazole-5-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

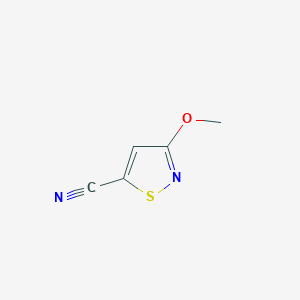

3-Methoxy-1,2-thiazole-5-carbonitrile is a heterocyclic organic compound with the molecular formula C5H4N2OS. It is characterized by a thiazole ring substituted with a methoxy group at the 3-position and a cyano group at the 5-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-1,2-thiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methoxy-2-aminothiophene with cyanogen bromide in the presence of a base, such as triethylamine, to yield the desired product .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .

Análisis De Reacciones Químicas

Oxidation Reactions

The pyridine ring and acetamide group participate in oxidation reactions. For structural analogues like N-(5-Fluoro-3-methylpyridin-2-yl)acetamide, oxidation with peroxides or peracids generates N-oxide derivatives, enhancing polarity and biological activity. While direct data for the 6-methyl isomer is limited, similar reactivity is expected due to the electron-deficient pyridine ring.

Reduction Reactions

The acetamide moiety undergoes reduction under catalytic hydrogenation or hydride-based conditions. For example:

-

Catalytic Hydrogenation : Reduces the acetamide group to a methylamine derivative.

-

Hydride Reduction (NaBH4/LiAlH4) : Converts the acetamide to an alcohol intermediate .

In a study on PRMT5 inhibitors, reduction of an acetamide-substituted dichloropyridazinone (structurally related) improved solubility and kinase selectivity .

Substitution Reactions

The fluorine atom at the 5-position and methyl group at the 6-position facilitate nucleophilic aromatic substitution (NAS) or electrophilic reactions:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Fluorine Displacement | KOtBu/DMF, 80°C | Substitution with amines or thiols | |

| Methyl Oxidation | KMnO4/H2SO4 | Carboxylic acid derivative |

For instance, fluorinated pyridines undergo SNAr reactions with amines to yield aminopyridines, critical in kinase inhibitor synthesis .

Hydrolysis Reactions

The acetamide group is hydrolyzed under acidic or basic conditions:

-

Acidic Hydrolysis (HCl/H2O) : Yields 5-fluoro-6-methylpyridin-2-amine and acetic acid.

-

Basic Hydrolysis (NaOH/EtOH) : Produces the corresponding carboxylate salt .

In one protocol, hydrolysis of N-protected pyridinylacetamides required precise control to avoid over-reduction or side-product formation .

Cross-Coupling Reactions

The pyridine ring participates in Suzuki-Miyaura and Buchwald-Hartwig couplings. For example:

-

Suzuki Coupling : Pd(PPh3)4, Na2CO3, DME/H2O, 90°C → Biaryl derivatives .

-

Buchwald-Hartwig Amination : Pd2(dba)3, Xantphos, Cs2CO3 → Aminated pyridines .

These reactions enable diversification for drug discovery, as seen in TGF-β receptor inhibitors .

Metabolic Reactions

In vivo studies on related compounds reveal:

-

Oxidative Metabolism : CYP450 enzymes oxidize the methyl group to a hydroxymethyl or carboxylic acid metabolite .

-

Acetamide Hydrolysis : Liver esterases cleave the acetamide to release pyridinamine .

Kinase Inhibition Interactions

While not a traditional reaction, binding to kinase targets involves non-covalent interactions:

-

TGF-β Receptor I (ALK5) : The acetamide group hydrogen-bonds with catalytic lysine (K232), while the fluoropyridine occupies a hydrophobic pocket .

-

PKG Inhibition : Fluorine enhances binding affinity by 40-fold in Plasmodium falciparum studies .

Stability Under Synthetic Conditions

Reaction optimization data highlights sensitivity to:

Aplicaciones Científicas De Investigación

3-Methoxy-1,2-thiazole-5-carbonitrile has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with biological targets.

Industry: It is used in the development of new materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 3-Methoxy-1,2-thiazole-5-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The methoxy and cyano groups play crucial roles in its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .

Comparación Con Compuestos Similares

- 3-Methoxy-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile

- 2-Methoxy-1,3-thiazole-5-carbonitrile

Comparison: Compared to its analogs, 3-Methoxy-1,2-thiazole-5-carbonitrile is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methoxy group at the 3-position and the cyano group at the 5-position provides distinct electronic and steric properties, making it a valuable compound for various applications .

Actividad Biológica

3-Methoxy-1,2-thiazole-5-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

This compound features a thiazole ring, which is known for its diverse biological activities. The presence of the methoxy group at position 3 and the cyano group at position 5 contribute to its reactivity and interaction with biological targets. The structural formula can be represented as follows:

The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The methoxy and cyano groups enhance its binding affinity, allowing it to modulate specific biological pathways. This modulation can lead to inhibition or activation of enzymes involved in critical cellular processes, contributing to its therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 μg/mL |

| Escherichia coli | 12 μg/mL |

| Klebsiella pneumoniae | 10 μg/mL |

| Enterococcus faecalis | 8 μg/mL |

Studies have shown that the compound effectively inhibits biofilm formation in these bacteria, which is crucial for treating chronic infections .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has demonstrated cytotoxic effects against several cancer cell lines.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast cancer) | 3.1 |

| HCT-116 (colon cancer) | 2.6 |

| HepG2 (liver cancer) | 1.4 |

| A549 (lung cancer) | 4.0 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against various cancer types .

Case Studies and Research Findings

- Anticancer Properties : A study evaluated the compound's effect on MCF-7 cells, revealing an IC50 value of 3.1 μM, which indicates significant antiproliferative activity compared to standard chemotherapy agents .

- Antimicrobial Efficacy : Another research highlighted its effectiveness against multi-drug resistant strains such as MRSA, showcasing its potential in combating resistant infections .

- Mechanistic Insights : Molecular docking studies have elucidated the binding interactions between the compound and target proteins involved in cancer progression and bacterial resistance mechanisms .

Propiedades

IUPAC Name |

3-methoxy-1,2-thiazole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2OS/c1-8-5-2-4(3-6)9-7-5/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIKLZLBJRXSCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSC(=C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.